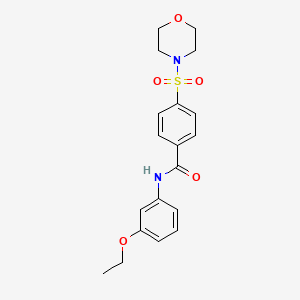

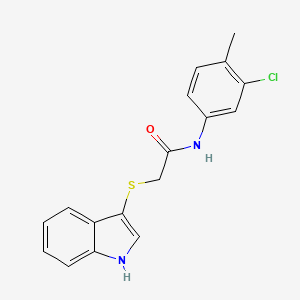

![molecular formula C11H12ClN3 B2813867 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine CAS No. 685107-07-7](/img/structure/B2813867.png)

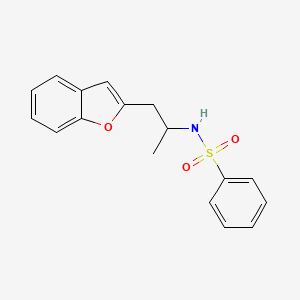

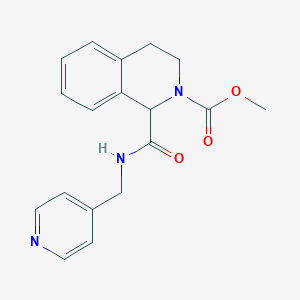

3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

3-Chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a cyclic organic compound belonging to the heterocyclic class of compounds. It is a compound with a unique structure and properties, which makes it a valuable tool for scientific research and laboratory experiments.

Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

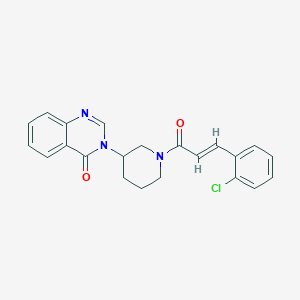

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines. Additionally, they showed enzymatic inhibitory activity against CDK2/cyclin A2, making them potential candidates for further investigation.

Cell Cycle Alteration and Apoptosis Induction

Compound 14, which displayed potent dual activity against cancer cells and CDK2, was selected for further study. It induced alterations in cell cycle progression and apoptosis within HCT cells. These findings highlight its potential as an antitumor agent .

Molecular Docking and Binding

In silico molecular docking simulations confirmed that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83. This interaction suggests their potential as effective CDK2 inhibitors .

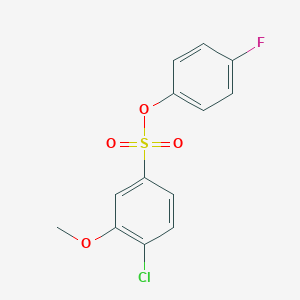

Pharmacokinetic Properties and Drug-Likeness

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies indicated suitable pharmacokinetic properties for these compounds. Their drug-likeness was assessed using a Boiled Egg chart, further supporting their potential as antitumor agents .

Future Prospects and Drug Development

Given the promising results, further studies are warranted to optimize the structure of pyrazolo[3,4-d]pyrimidine derivatives and enhance their selectivity, bioavailability, and safety profiles. These efforts could lead to the development of novel anticancer drugs based on this scaffold.

Mécanisme D'action

Target of Action

The primary target of 3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the replication of cancer cells .

Pharmacokinetics

The compound’s molecular formula is c11h12cln3 , and its average mass is 221.686 Da , which suggests it may have favorable pharmacokinetic properties, as small molecules often do.

Result of Action

The compound shows significant inhibitory activity against CDK2 . It has been found to have potent cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that it could potentially be effective in treating various types of cancer.

Propriétés

IUPAC Name |

10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-6-8-4-3-5-9(8)15-11(13-6)10(12)7(2)14-15/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITROMIMEXHPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C3=C1CCC3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323054 | |

| Record name | 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818833 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine | |

CAS RN |

685107-07-7 | |

| Record name | 10-chloro-7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

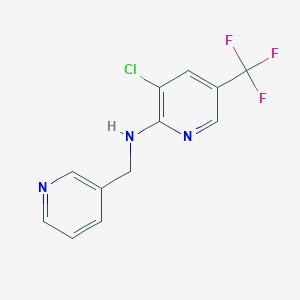

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2813789.png)

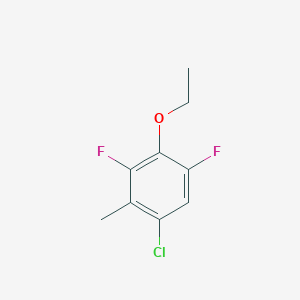

![N''-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide](/img/structure/B2813790.png)

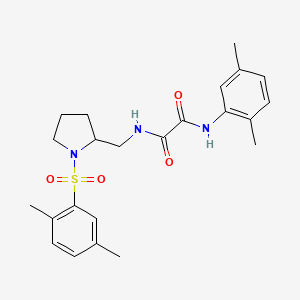

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)

![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2813802.png)